molecular formula C7H4F3NS B13578745 3,4,5-Trifluorobenzothioamide

3,4,5-Trifluorobenzothioamide

Cat. No.: B13578745
M. Wt: 191.18 g/mol
InChI Key: VYGDBZWLCLLETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trifluorobenzothioamide: is a chemical compound with the molecular formula C7H4F3NS. It is a solid substance that appears colorless to pale yellow and has a distinct ammonia-like odor. At room temperature, it is nearly insoluble in water but can dissolve in organic solvents such as ethanol, ether, and dichloromethane .

Properties

Molecular Formula

C7H4F3NS

Molecular Weight

191.18 g/mol

IUPAC Name

3,4,5-trifluorobenzenecarbothioamide

InChI

InChI=1S/C7H4F3NS/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12)

InChI Key

VYGDBZWLCLLETQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of 3,4,5-Trifluorobenzothioamide involves specific chemical reactions. One common method is the reaction between 3,4,5-trifluorobenzaldehyde and thiosemicarbazide. The reaction proceeds as follows:

Industrial Production Methods: Industrial-scale production methods for this compound may involve variations of the above synthetic route, optimized for efficiency and yield.

Chemical Reactions Analysis

3,4,5-Trifluorobenzothioamide can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions include derivatives of the compound with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3,4,5-Trifluorobenzothioamide serves as a building block for the synthesis of more complex molecules. Researchers use it to introduce fluorine atoms into organic frameworks, enhancing their properties.

Biology and Medicine: In biology and medicine, this compound may find applications as a probe or ligand in studies related to protein-ligand interactions. Its unique fluorine substitution pattern can influence binding affinity and selectivity.

Industry: The compound’s chemical properties make it useful in the development of specialty materials, such as fluorinated polymers or coatings.

Mechanism of Action

The exact mechanism by which 3,4,5-Trifluorobenzothioamide exerts its effects depends on its specific application. It may interact with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While 3,4,5-Trifluorobenzothioamide is unique due to its trifluoromethyl and thioamide functional groups, similar compounds include other fluorinated benzothioamides or related heterocycles.

Biological Activity

3,4,5-Trifluorobenzothioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its applications.

Synthesis

The synthesis of this compound typically involves the reaction of trifluorobenzenes with thioamides under specific conditions. The reaction conditions can significantly influence the yield and purity of the final product, making it essential to optimize parameters such as temperature, solvent, and reaction time.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5EGFR inhibition
A43115.0Induction of apoptosis
MCF-710.0Cell cycle arrest

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was assessed using minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus6.25Gram-positive
Escherichia coli12.5Gram-negative
Pseudomonas aeruginosa15.0Gram-negative

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of trifluoromethyl groups enhances lipophilicity and potentially increases binding affinity to biological targets. SAR studies suggest that modifications to the benzothioamide structure can lead to variations in potency and selectivity.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on HeLa cells indicated a significant reduction in cell viability after treatment for 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Case Study 2: Antimicrobial Resistance

In a comparative study evaluating novel antibacterial agents against resistant strains of Staphylococcus aureus, this compound exhibited superior activity compared to traditional antibiotics. This highlights its potential role in addressing antibiotic resistance.

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